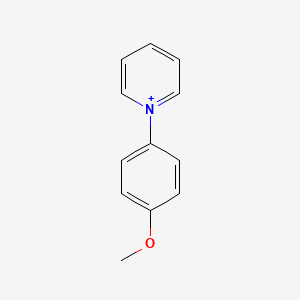

1-(4-Methoxyphenyl)pyridinium

描述

Contextualization within Pyridinium (B92312) Chemistry

Pyridinium salts are a well-established and versatile class of organic compounds, characterized by a positively charged six-membered aromatic heterocycle containing a nitrogen atom. researchgate.net They are recognized as privileged scaffolds in a wide range of research fields. researchgate.net Historically, their synthesis has been dominated by classic methods such as the Menshutkin reaction (alkylation of pyridines) and the Zincke reaction, which facilitates the conversion of pyridines into N-substituted pyridinium salts using a primary amine. temple.eduwikipedia.org

In contemporary chemical research, the role of pyridinium salts has expanded significantly. They are no longer viewed merely as simple ionic compounds but as highly versatile synthetic intermediates. temple.edu A major evolution in their application has been their emergence as potent radical precursors in photoredox and electrochemical catalysis. researchgate.netnih.gov N-functionalized pyridinium salts, in particular, can undergo single-electron transfer to generate a variety of carbon-, nitrogen-, and oxygen-centered radicals, a property that has been harnessed in numerous innovative chemical transformations. researchgate.net This reactivity has made them central to the development of novel methods for C-H functionalization, cross-coupling reactions, and the difunctionalization of alkenes. kaist.ac.kracs.org

The inherent reactivity of the pyridinium core also allows it to act as a "pyridine surrogate," enabling regioselective functionalization at the C2 or C4 positions under mild, acid-free conditions, which is a significant advantage over traditional Minisci-type reactions. acs.org This capability is particularly valuable for the late-stage functionalization of complex, bioactive molecules. acs.org

Interactive Table: Key Synthetic Routes to N-Aryl Pyridinium Salts

| Method | Description | Reagents | Key Features | Citations |

| Zincke Reaction | A classic method where a pyridine (B92270) is activated with 2,4-dinitrochlorobenzene, followed by reaction with a primary amine (e.g., 4-methoxyaniline) to form the N-aryl pyridinium salt. | Pyridine, 2,4-dinitrochlorobenzene, primary amine | Well-established, versatile for various primary amines. wikipedia.orgenamine.net | wikipedia.orgacs.org |

| C-H Amination via Photocatalysis | A modern approach where arene radical cations are generated photocatalytically and subsequently trapped by pyridine to form the N-aryl bond. | Arene, pyridine, photocatalyst (e.g., Ru or Ir complexes) | Mild conditions, direct use of C-H bonds, suitable for complex molecules. nih.gov | researchgate.netnih.gov |

| Hypervalent Iodine Reagents | The use of hypervalent iodine reagents to generate electrophilic arene radical cations, which are then captured by pyridine nucleophiles. | Arene, pyridine, hypervalent iodine(III) reagent | Metal-free, mild, and environmentally conscious alternative. temple.edu | researchgate.nettemple.edu |

| Diaryliodonium Salts | Metal-free arylation of pyridines using diaryliodonium salts as the aryl source. | Pyridine, diaryliodonium salt, base | Metal-free conditions, base-dependent selectivity for N- vs. O-arylation in pyridones. | rsc.org |

Evolution of Research Interests in Methoxyphenyl-Substituted Pyridinium Systems

Research into methoxyphenyl-substituted pyridinium systems has evolved from fundamental synthesis to sophisticated applications. The presence of the methoxy (B1213986) group (–OCH₃), a strong electron-donating substituent, on the phenyl ring significantly influences the electronic properties and reactivity of the entire molecule.

Initially, interest was focused on the synthesis of these compounds as building blocks for more complex structures. chemimpex.com For instance, the Zincke reaction has been effectively employed with 4-methoxyaniline, where the electron-rich nature of the aniline (B41778) facilitates the nucleophilic attack and ring-opening/ring-closing cascade required to form the N-aryl pyridinium salt. acs.orgunlv.eduresearchgate.net

More recently, research has shifted towards leveraging the unique properties of the methoxyphenyl moiety for specific functions. In materials science, analogous structures like bis(4-alkoxyphenyl) viologens, synthesized from the corresponding 4-alkoxyanilines, have been investigated for their thermotropic liquid-crystalline and light-emitting properties. unlv.eduresearchgate.net The methoxy group can enhance solubility and influence intermolecular interactions, which are critical for the development of organic electronic materials such as organic light-emitting diodes (OLEDs). chemimpex.comresearchgate.net

In medicinal chemistry and drug discovery, the methoxyphenyl group is a common feature in bioactive molecules. Its inclusion in a pyridinium structure can modulate the compound's ability to interact with biological targets. chemimpex.com For example, various compounds containing a methoxyphenyl-pyridine or a related methoxyphenyl-pyrazolo-pyridine core have been synthesized and evaluated for a range of biological activities. google.comacs.org The methoxy group can also serve as a handle for further chemical modification or influence the metabolic stability of a potential therapeutic agent. google.com

Interactive Table: Research Progression in Methoxyphenyl-Pyridine Systems

| Research Area | Focus | Example Compounds/Systems | Significance | Citations |

| Synthetic Chemistry | Development of synthetic routes. | 1-(4-Methoxyphenyl)pyridinium via Zincke reaction; 2-(4-Methoxyphenyl)pyridine via Suzuki coupling. | Establishes foundational methods for accessing these scaffolds. acs.orgrsc.org | acs.orgunlv.edursc.org |

| Materials Science | Liquid crystals, light-emitting materials. | Bis(4-methoxyphenyl) viologens, porphyrins with methoxyphenyl substituents. | The methoxy group tunes electronic and self-assembly properties for functional materials. unlv.eduresearchgate.net | unlv.eduresearchgate.netresearchgate.net |

| Medicinal Chemistry | Bioactive compound synthesis. | 5-Aryl-cyclopenta[c]pyridine derivatives, pyrazolo[3,4-c]pyridine intermediates. | The methoxyphenyl group is a key pharmacophore in developing new therapeutic agents. | google.comacs.org |

| Photocatalysis | Radical-mediated transformations. | N-aryl pyridinium salts as radical precursors. | The electronic nature of the methoxyphenyl group can influence the redox potential and reactivity in photocatalytic cycles. | nih.govkaist.ac.kr |

Scope and Significance of Academic Inquiry into this compound

The academic significance of this compound lies in its dual role as both a product of modern synthetic innovation and a versatile tool for further chemical discovery. Its study encapsulates several key trends in contemporary organic chemistry.

First, its synthesis represents a convergence of classic and modern methods. While accessible through the century-old Zincke reaction wikipedia.org, it can also be formed via cutting-edge photocatalytic or electrochemical C-H functionalization techniques that directly couple pyridine with anisole (B1667542) (methoxybenzene). researchgate.nettemple.edunih.gov These newer methods offer milder conditions and greater functional group tolerance, expanding the synthetic utility of the compound. temple.edu

Second, this compound is a significant precursor for generating other valuable chemical entities. As an N-aryl pyridinium salt, it can be readily converted into N-(4-methoxyphenyl)piperidine derivatives. chemrxiv.orgacs.org The N-aryl piperidine (B6355638) motif is a highly sought-after structure in pharmaceutical chemistry, found in numerous FDA-approved drugs. acs.org The development of efficient routes to these piperidines from readily available pyridinium salts is therefore of high importance. chemrxiv.org

Third, the compound is a prime candidate for use in radical chemistry. Under visible light photocatalysis, N-aryl pyridinium salts can serve as precursors to highly reactive radical cations or as pyridine surrogates for C-H functionalization reactions. acs.orgrsc.org The electron-donating methoxy group on the aryl substituent can modulate the redox properties of the pyridinium salt, potentially fine-tuning its reactivity in these advanced catalytic systems. kaist.ac.kr This makes this compound and its derivatives valuable probes for mechanistic studies and for developing new, highly selective chemical transformations. frontiersin.org The ability to generate radicals under mild conditions opens up new avenues for constructing complex molecules with high precision. researchgate.net

Structure

3D Structure

属性

CAS 编号 |

42850-10-2 |

|---|---|

分子式 |

C12H12NO+ |

分子量 |

186.23 g/mol |

IUPAC 名称 |

1-(4-methoxyphenyl)pyridin-1-ium |

InChI |

InChI=1S/C12H12NO/c1-14-12-7-5-11(6-8-12)13-9-3-2-4-10-13/h2-10H,1H3/q+1 |

InChI 键 |

MQZMAANIXZONAE-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)[N+]2=CC=CC=C2 |

规范 SMILES |

COC1=CC=C(C=C1)[N+]2=CC=CC=C2 |

其他CAS编号 |

42850-10-2 |

同义词 |

1-(4-methoxyphenyl)pyridinium 1-(4-methoxyphenyl)pyridinium chloride 1-(4-methoxyphenyl)pyridinium monopicrate 1-(4-methoxyphenyl)pyridinium perchlorate 1-4-MPP |

产品来源 |

United States |

Synthetic Methodologies for 1 4 Methoxyphenyl Pyridinium and Its Analogues

Classical Approaches to Pyridinium (B92312) Salt Synthesis

The foundational methods for the synthesis of pyridinium salts have been well-established for over a century and continue to be widely employed due to their reliability and simplicity. These approaches primarily involve the direct quaternization of the pyridine (B92270) nitrogen or the transformation of a pre-existing heterocyclic ring.

Quaternization Reactions of Pyridine Derivatives

The most direct route to pyridinium salts is the quaternization of pyridine or its derivatives with a suitable electrophile. This SN2 reaction involves the nucleophilic attack of the pyridine nitrogen on an alkyl or aryl halide, leading to the formation of the corresponding pyridinium salt. pharmacyjournal.inrsc.org

In the context of 1-(4-methoxyphenyl)pyridinium, this can be achieved through the reaction of pyridine with a 4-methoxyphenyl (B3050149) halide. For instance, the reaction of pyridine with 4-methoxybenzyl chloride under reflux in a suitable solvent like acetonitrile (B52724) or ethanol (B145695) is a common method.

A historically significant variation is the Zincke reaction , named after Theodor Zincke. wikipedia.org This reaction transforms a pyridine into a pyridinium salt by reacting it with 2,4-dinitro-chlorobenzene and a primary amine, such as p-anisidine (B42471). wikipedia.orgenamine.netresearchgate.net The initial step is the formation of the N-(2,4-dinitrophenyl)pyridinium salt, often referred to as a Zincke salt. wikipedia.orgenamine.net This activated intermediate then undergoes ring-opening upon reaction with a primary amine, followed by a cyclization-elimination sequence to yield the desired N-aryl pyridinium salt and 2,4-dinitroaniline (B165453) as a byproduct. wikipedia.org The Zincke reaction can be performed as a one-pot procedure or may require the isolation of the intermediate acyclic imine, which is then cyclized by heating with an acid or base. enamine.net

| Reagent 1 | Reagent 2 | Product | Reaction Type | Reference(s) |

| Pyridine | 4-Methoxybenzyl chloride | 1-(4-Methoxybenzyl)pyridinium chloride | Direct Quaternization | |

| Pyridine | 2,4-Dinitro-chlorobenzene | N-(2,4-Dinitrophenyl)pyridinium chloride (Zincke salt) | Zincke Reaction (Step 1) | wikipedia.orgenamine.net |

| N-(2,4-Dinitrophenyl)pyridinium chloride | p-Anisidine | This compound chloride | Zincke Reaction (Step 2) | wikipedia.orgresearchgate.net |

Strategies Involving Pyrylium (B1242799) Salts as Precursors

Another classical and highly effective strategy for the synthesis of pyridinium salts involves the use of pyrylium salts as precursors. orientjchem.orgresearchgate.net Pyrylium salts, which are six-membered aromatic rings containing a trivalent oxygen atom, are highly electrophilic and readily react with nucleophiles, particularly primary amines. researchgate.net

The reaction proceeds via a nucleophilic attack of the primary amine on the α-position of the pyrylium ring, leading to a ring-opening to form a 1,5-dicarbonyl intermediate, which then undergoes cyclization and dehydration to afford the corresponding pyridinium salt. orientjchem.org This method is particularly versatile for the synthesis of 2,4,6-trisubstituted pyridinium salts. For example, 2,6-diphenyl-4-(4'-methoxyphenyl)pyrylium hexafluoroantimonate can be reacted with various primary amines to yield the corresponding N-substituted pyridinium salts. google.com The reaction of a suitable pyrylium salt with p-anisidine would directly yield the this compound core.

| Pyrylium Salt Precursor | Amine | Resulting Pyridinium Salt | Reference(s) |

| 2,4,6-Trimethylpyrylium perchlorate | Primary Amine | 1-Alkyl/Aryl-2,4,6-trimethylpyridinium perchlorate | orientjchem.orgresearchgate.net |

| 2,6-Diphenyl-4-(4'-methoxyphenyl)pyrylium salt | Primary Amine | 1-Alkyl/Aryl-2,6-diphenyl-4-(4-methoxyphenyl)pyridinium salt | google.comclockss.org |

| 2,4,6-Triphenylpyrylium tetrafluoroborate (B81430) | p-Anisidine | 1-(4-Methoxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate | orientjchem.org |

Advanced Synthetic Pathways to this compound Architectures

In recent years, significant efforts have been directed towards developing more efficient, sustainable, and versatile methods for the synthesis of pyridinium salts. These advanced pathways often utilize modern catalytic systems and energy sources to overcome the limitations of classical methods.

Organometallic Catalyzed Coupling Reactions (e.g., Palladium-free routes)

Organometallic catalysis has revolutionized the formation of carbon-heteroatom bonds, including the C-N bond in N-aryl pyridinium salts. While palladium-catalyzed reactions are common in N-arylation, there is a growing interest in palladium-free alternatives to reduce cost and toxicity.

One such advanced method involves the use of hypervalent iodine reagents for the metal-free oxidative C-H amination of arenes. researchgate.nettemple.edu In this approach, an electrophilic arene radical cation is generated, which can then be trapped by pyridine to form the N-aryl pyridinium salt. temple.edu This method offers a mild and environmentally friendly route to these compounds.

Copper-catalyzed C-N coupling reactions also represent a valuable alternative. For instance, a stable Cu(I) catalyst supported on a weakly acidic polyacrylate resin has been developed for the synthesis of N-(pyridin-4-yl)benzene amines. mdpi.com This catalyst was effective in the reaction of 4-chloro-1-methylpyridinium iodide with 4-methoxyaniline, demonstrating the utility of copper catalysis in forming the N-aryl bond in pyridinium systems under relatively mild, open-atmosphere conditions. mdpi.com

| Catalytic System | Reactant 1 | Reactant 2 | Key Features | Reference(s) |

| Hypervalent Iodine Reagent | Arene (e.g., Anisole) | Pyridine | Metal-free, mild conditions, C-H functionalization | researchgate.nettemple.edu |

| Cu(I) on Polyacrylate Resin | 4-Chloropyridine derivative | 4-Methoxyaniline | Palladium-free, heterogeneous catalyst, open atmosphere | mdpi.com |

Microwave-Assisted Synthesis Protocols

The application of microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. kuleuven.beresearchgate.net The synthesis of pyridinium salts is no exception, with several classical methods being significantly improved by microwave assistance.

Both quaternization reactions and the Zincke reaction have been successfully performed under microwave irradiation. researchgate.netnih.gov For example, the quaternization of nicotinamide (B372718) with various substituted 2-bromoacetophenones showed a significant improvement in yield (up to 8 times) and a drastic reduction in reaction time from a full day to just 10-20 minutes when using microwave heating compared to conventional methods. nih.gov Similarly, the synthesis of chiral pyridinium salts via the Zincke reaction is also accelerated under microwave conditions. researchgate.net Microwave-assisted synthesis of 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium salts has also been reported, showcasing the broad applicability of this technique. mdpi.com

| Synthetic Method | Conventional Conditions | Microwave-Assisted Conditions | Advantages of Microwave | Reference(s) |

| Quaternization of Nicotinamide | ~24 hours, lower yields | 10-20 minutes, significantly higher yields | Reduced reaction time, improved yield | nih.gov |

| Zincke Reaction (Chiral Salts) | Longer reaction times | Shorter reaction times, less racemization | Faster, improved stereoselectivity | researchgate.net |

| SN2 for Pyridinium Salt Synthesis | Not specified | 50 minutes at 155 °C | Controlled heating, rapid synthesis | mdpi.com |

Green Chemistry Approaches in this compound Production

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of pyridinium salts. pharmacyjournal.incsic.es This includes the use of alternative energy sources and environmentally benign solvents.

Ultrasound-assisted synthesis has been shown to be an eco-friendly and efficient method for preparing pyridinium salts. nih.govresearchgate.netju.edu.jod-nb.info The use of ultrasound irradiation can lead to higher yields in considerably shorter reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of novel fluorinated pyridinium salts. nih.govju.edu.jo

The use of ionic liquids as green solvents and catalysts is another important green chemistry approach. pharmacyjournal.inresearchgate.net Ionic liquids are non-volatile, non-flammable, and thermally stable, making them attractive alternatives to traditional organic solvents. pharmacyjournal.in Furthermore, designing pyridinium-based ionic liquids with biodegradable ester side chains from natural precursors like nicotinic acid represents a significant step towards sustainable chemistry. csic.es

| Green Chemistry Approach | Description | Advantages | Reference(s) |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the reaction. | Shorter reaction times, higher yields, energy efficiency. | nih.govresearchgate.netd-nb.info |

| Ionic Liquids as Solvents/Catalysts | Employing ionic liquids as the reaction medium. | Non-volatile, non-flammable, potential for recyclability. | pharmacyjournal.inresearchgate.net |

| Biodegradable Ionic Liquids | Designing pyridinium salts with biodegradable functional groups. | Reduced environmental persistence and toxicity. | csic.es |

Derivatization Strategies for Functional Enhancement

The core structure of this compound serves as a versatile scaffold that can be chemically modified to tune its physicochemical and electronic properties. Derivatization strategies are primarily focused on three areas: substitution on the pyridinium ring, modification of the N-aryl (4-methoxyphenyl) group, and the synthesis of ionic liquid variants by altering the counter-ion or cation structure. These modifications are crucial for tailoring the compound for specific applications, ranging from catalysis to materials science.

Introduction of Diverse Substituents on the Pyridinium Ring

The functionalization of the pyridinium ring in N-aryl pyridinium salts is a key strategy for enhancing their utility. The introduction of substituents at the carbon atoms of the pyridine ring can significantly alter the electronic properties, reactivity, and steric profile of the molecule.

Recent research has demonstrated the direct and selective functionalization of the C4 position of the pyridine ring in N-amidopyridinium salts. rsc.org A base-catalyzed cross-coupling reaction between N-amidopyridinium salts and sulfinates allows for the direct introduction of a sulfonyl group. This transformation is highly regioselective for the C4 position. The reaction conditions are generally mild, and a variety of functional groups on the pyridinium ring, such as ester, phenyl, bromide, and chloride, are well-tolerated. rsc.org

Interestingly, the reactivity can be completely altered by switching from base catalysis to visible light irradiation. In the absence of an external photocatalyst, an electron donor-acceptor (EDA) complex forms between the N-amidopyridinium salt and the sulfinate. rsc.org This complex enables a three-component radical reaction with alkenes, leading to the formation of β-pyridyl alkyl sulfones. This dual reactivity based on the reaction conditions provides a powerful tool for creating diverse molecular architectures from the same set of starting materials. rsc.org

Furthermore, complex heterocyclic systems can be built upon pyridine rings that already contain a 4-methoxyphenyl substituent at a different position. For instance, 2-amino-6-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile has been used as a starting material for a variety of derivatizations, including reactions with malononitrile, chloroacetyl chloride, and phenacyl bromide to yield more complex, fused heterocyclic structures. ekb.eg The introduction of aryl substituents at the 2-, 4-, or 6-positions of the pyridinium ring is a known method to induce luminescent properties in these salts. clockss.org

Table 1: Examples of Pyridinium Ring Functionalization This table is generated based on derivatization strategies applicable to pyridinium scaffolds.

| Reaction Type | Reagents | Position of Substitution | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Sulfonylation | Sodium Sulfinate, DBU | C4 | -SO₂R | rsc.org |

| Sulfonyl-alkylation | Sodium Sulfinate, Alkene, Visible Light | C4 | -CH₂-CHR-SO₂R' | rsc.org |

| Acetylation | Acetic Anhydride / H₂SO₄ | C2-NH₂ group | -NH-CO-CH₃ | ekb.eg |

| Cyclization | Chloroacetyl chloride | C2-NH₂ group | Azetidinone ring formation | ekb.eg |

Modification of the 4-Methoxyphenyl Moiety

Altering the electronic nature of the N-aryl substituent is another critical strategy for functional enhancement. Modifications to the 4-methoxyphenyl group can be achieved either by starting with a substituted aniline (B41778) precursor before forming the pyridinium salt or, in some cases, by direct functionalization of the aromatic ring after the salt has been formed.

Synthetic routes utilizing N-functionalized pyridinium salts have shown high tolerance for a wide array of substituents on the phenyl ring attached to the nitrogen. researchgate.net Studies indicate that electron-donating groups (such as alkyl and other alkoxy groups), halogens, and electron-withdrawing groups can be situated at the ortho- and meta-positions of the 4-methoxyphenyl ring without impeding subsequent reactions. researchgate.net This tolerance allows for the synthesis of a broad library of 1-arylpyridinium compounds with finely tuned electronic properties, by selecting the appropriately substituted aniline as the starting material. For example, N-(4-methoxyphenyl)thiosemicarbazones, which are valuable intermediates, can be prepared from 4-methoxyaniline, demonstrating the utility of this substituted amine in building more complex molecules. mdpi.com

Researchers have also developed pyrylium salts, such as 4-(4-methoxyphenyl)-2,6-diphenylpyrylium, for use as derivatizing agents, particularly in proteomics to enhance ionization in mass spectrometry. analytik.news The synthesis of these reagents involves the condensation of a substituted chalcone (B49325) with a ketone, showcasing a method to build the core structure with a pre-functionalized methoxyphenyl group. analytik.news

Table 2: Tolerated Substituents on the N-Phenyl Ring This table is generated based on findings regarding substituent tolerance in the synthesis of N-aryl pyridinium salts.

| Substituent Type | Position on Phenyl Ring | Example | Reference |

|---|---|---|---|

| Electron-Donating | ortho, meta | Alkyl, Alkoxy | researchgate.net |

| Halogen | ortho, meta | Chloro, Bromo | researchgate.net |

Synthesis of Ionic Liquid Variants Incorporating this compound Cations

Ionic liquids (ILs) are salts with melting points below 100 °C, and their properties are highly dependent on the nature of both the cation and the anion. The this compound cation can serve as the cationic component of novel ILs. The synthesis of these variants typically involves two main strategies: quaternization of pyridine with a suitable agent followed by anion exchange, or direct synthesis using a desired counter-ion.

A general and straightforward method for synthesizing pyridinium-based ionic liquids is the quaternization of pyridine. nih.gov This involves reacting pyridine or a substituted pyridine with an alkyl or aryl halide. For instance, refluxing pyridine with an appropriate alkyl bromide yields N-alkylpyridinium bromide. nih.gov This can be followed by an anion exchange (metathesis) reaction. Treating the resulting pyridinium bromide with a salt like sodium tetrafluoroborate (NaBF₄) in a suitable solvent such as acetone (B3395972) allows for the precipitation of sodium bromide, yielding the N-alkylpyridinium tetrafluoroborate ionic liquid. nih.gov This two-step process provides access to a wide range of ionic liquids with different anions from a common pyridinium halide precursor.

More sophisticated, functionalized ionic liquids have also been developed. For example, a Brønsted acidic ionic liquid, sulfonic acid-functionalized pyridinium chloride ([Pyridine-SO₃H]Cl), was synthesized by reacting pyridine with chlorosulfonic acid. sharif.edu This type of functionalized IL can act as both a solvent and a catalyst. Furthermore, pyridinium salts have been incorporated into more complex molecular structures to enhance specific properties like water solubility. The synthesis of purine (B94841) derivatives bearing pyridinium moieties involved tosylation of a hydroxyl group, subsequent reaction with pyridine to form the pyridinium tosylate salt, and finally an ion exchange step to yield the corresponding chloride salt. mdpi.com These methods highlight the modularity and versatility in creating task-specific ionic liquids based on the pyridinium scaffold.

Table 3: Synthetic Approaches for Pyridinium-Based Ionic Liquids This table is generated based on general and specific synthetic methods for pyridinium ionic liquids.

| Cation Structure | Anion | Synthetic Method | Key Features | Reference |

|---|---|---|---|---|

| N-Alkylpyridinium | Bromide (Br⁻) | Refluxing pyridine with alkyl bromide | Common precursor synthesis | nih.gov |

| N-Alkylpyridinium | Tetrafluoroborate (BF₄⁻) | Anion exchange of pyridinium bromide with NaBF₄ | Access to non-halide ILs | nih.gov |

| Pyridinium-SO₃H | Chloride (Cl⁻) | Reaction of pyridine with chlorosulfonic acid | Brønsted acidic ionic liquid | sharif.edu |

| Purine-linked bis(pyridinium) | di-4-methylbenzenesulfonate | Heating a tosylated precursor in pyridine | Enhanced water solubility | mdpi.com |

Computational and Theoretical Investigations of 1 4 Methoxyphenyl Pyridinium Systems

Quantum Chemical Approaches to Molecular Structure and Energetics

Theoretical methods are fundamental in determining the three-dimensional structure and energetic landscape of molecules. By solving approximations of the Schrödinger equation, these approaches can predict stable geometries and the relative energies of different molecular arrangements.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for the geometry optimization of organic molecules. d-nb.infoniscpr.res.inacs.org This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction, offering a balance of accuracy and computational cost. d-nb.info For the 1-(4-methoxyphenyl)pyridinium system, DFT calculations, often using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are employed to locate the minimum energy structure on the potential energy surface. d-nb.infoniscpr.res.inresearchgate.netwiley.comresearchgate.netfrontiersin.org

The optimization process systematically adjusts the molecule's bond lengths, bond angles, and dihedral angles until a stationary point is found, which is confirmed as a true minimum by frequency calculations that show no imaginary frequencies. d-nb.info The resulting optimized geometry represents the most stable structure of the isolated molecule in the gas phase, although solvent effects can also be incorporated using models like the Polarizable Continuum Model (PCM). researchgate.net These calculations provide precise data on the molecule's structural parameters. For related aromatic systems, DFT has been shown to produce bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. marmara.edu.tr

Table 1: Representative Theoretical Structural Parameters for a Phenyl-Substituted Propenone System Optimized with DFT

This table illustrates the type of data obtained from DFT geometry optimization for a related molecule, 1-phenyl-3(4-methoxyphenyl)-2-propenone. The parameters show the bond lengths and angles for the core structure. tandfonline.com

| Parameter | Bond | Value (Å or °) |

| Bond Length | C=O | ~1.2-1.3 Å |

| Bond Length | C-O (methoxy) | ~1.3-1.4 Å |

| Bond Length | C-C (phenyl) | ~1.3-1.4 Å |

| Bond Length | C-N (pyridinium) | ~1.4-1.5 Å |

| Bond Angle | C-C-C (phenyl) | ~120° |

| Bond Angle | C-O-C (methoxy) | ~117-118° |

| Dihedral Angle | Phenyl-Pyridinium | Varies |

| Note: Data is illustrative for a related system to demonstrate typical DFT outputs. |

The this compound cation possesses conformational flexibility, primarily due to the rotation around the single bond connecting the methoxyphenyl group to the pyridinium (B92312) ring. The different spatial arrangements arising from this rotation are known as conformational isomers, or conformers. ntu.edu.sg Computational methods are essential for exploring the potential energy surface associated with this rotation to identify the most stable conformers and the energy barriers between them. researchgate.netrsc.org

Generally, staggered conformations, where the substituent groups are farther apart, are more stable than eclipsed conformations due to reduced steric strain. ntu.edu.sg In the case of this compound, the rotation of the phenyl ring relative to the pyridinium ring will lead to various conformers. A potential energy scan can be performed by systematically changing the dihedral angle between the two rings and calculating the energy at each step. nih.gov This process identifies the angles corresponding to energy minima (stable conformers) and energy maxima (transition states). rsc.org The relative stability of these conformers is determined by their calculated energies; the conformer with the lowest energy is the most stable. researchgate.net For similar bi-aryl systems, computational studies have shown that planar conformations can be destabilized, while non-planar, twisted structures are often energetically preferred, though intermolecular interactions in a crystal lattice can favor a more planar structure. researchgate.net

Electronic Structure Analysis and Reactivity Prediction

Beyond molecular geometry, computational methods provide a detailed picture of the electronic distribution and energy levels, which are key to predicting a molecule's chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding chemical reactivity and electronic properties. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. frontiersin.orgnih.govresearcher.life A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. marmara.edu.tr Conversely, a small gap suggests the molecule is more polarizable and more reactive. researchgate.net DFT calculations are routinely used to compute the energies of the HOMO and LUMO. frontiersin.orgiucr.org For the this compound cation, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, while the LUMO would be centered on the electron-deficient pyridinium ring, facilitating an intramolecular charge transfer upon excitation. nih.govopenaccesspub.org

Table 2: Illustrative FMO Data for Related Aromatic Compounds

This table presents typical HOMO-LUMO energy values calculated for related aromatic compounds, demonstrating how these values are reported in computational studies.

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 1-phenyl-3(4-methoxyphenyl)-2-propenone (in water) | -5.878 | -2.939 | 2.939 | tandfonline.com |

| Chalcone-thiophene derivative | - | - | 3.477 | researchgate.net |

| (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (in water) | - | - | 3.747 | niscpr.res.in |

| Note: Values are for related systems and illustrate the application of FMO theory. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. uni-muenchen.de It illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netresearchgate.net The MEP is calculated by placing a positive test charge at various points on the electron density surface and mapping the resulting potential energy. uni-muenchen.de

Different colors on the MEP map represent different potential values. Typically, red and yellow indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. nih.govresearchgate.net Blue and green indicate regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. nih.gov For the this compound cation, the MEP map would be expected to show a strong positive potential (blue) around the pyridinium ring, particularly near the nitrogen atom and its adjacent hydrogen atoms, reflecting its cationic nature and susceptibility to attack by nucleophiles. Conversely, a negative potential (red) would be localized around the oxygen atom of the methoxy (B1213986) group, identifying it as a site for hydrogen bonding or electrophilic interaction. tandfonline.comresearchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the calculated wavefunction into a set of localized orbitals corresponding to the familiar Lewis structure elements, such as core electrons, lone pairs, and bonds. uni-muenchen.dedergipark.org.tr This analysis provides a quantitative picture of bonding, charge distribution, and intramolecular and intermolecular delocalization effects. researchgate.netresearchgate.net

A key feature of NBO analysis is the examination of donor-acceptor interactions, which are evaluated using second-order perturbation theory. uni-muenchen.de This reveals hyperconjugative interactions, where electron density is delocalized from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with this delocalization quantifies the strength of the interaction. dergipark.org.tr For this compound, NBO analysis can identify key stabilizing interactions, such as the delocalization of the oxygen lone pairs into the antibonding π* orbitals of the phenyl ring. It can also quantify the charge on each atom, providing a more detailed view of the charge distribution than MEP maps alone. marmara.edu.trnih.gov These interactions are crucial for understanding the molecule's electronic structure and the nature of its intermolecular forces. tandfonline.com

Spectroscopic Parameter Prediction through Computational Modeling

Computational modeling, particularly methods rooted in Density Functional Theory (DFT), has become an indispensable tool for predicting and interpreting the spectroscopic properties of molecular systems, including N-arylpyridinium compounds. These theoretical investigations provide a deeper understanding of the relationship between molecular structure and spectral data, aiding in the characterization of new compounds and the assignment of experimental spectra. By simulating spectroscopic parameters, researchers can gain insights into vibrational modes, electronic environments of nuclei, and electronic transitions.

Theoretical Elucidation of Vibrational Frequencies (FT-IR, Raman)

Computational chemistry offers powerful methods for predicting the vibrational spectra (FT-IR and Raman) of molecules like this compound. By calculating the harmonic vibrational frequencies using DFT methods, typically with functionals like B3LYP and basis sets such as 6-311++G(d,p), researchers can obtain a theoretical spectrum that corresponds to the molecule's normal modes of vibration. researchgate.netopenaccesspub.orgresearchgate.net These calculations are often performed on the optimized geometric structure of the molecule in its ground state. nih.gov

The calculated wavenumbers are frequently scaled by a specific factor to correct for approximations in the computational method and anharmonicity, leading to better agreement with experimental data. elixirpublishers.com A detailed analysis of the Potential Energy Distribution (PED) is also conducted to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions of the molecule's constituent parts. elixirpublishers.com

For aromatic systems like the pyridine (B92270) and phenyl rings, characteristic vibrations can be predicted. C-H stretching vibrations in heteroaromatic rings are typically expected to appear in the 3100-3000 cm⁻¹ region. researchgate.net The C-C stretching vibrations within the aromatic rings are generally found between 1625-1430 cm⁻¹. elixirpublishers.com In studies of analogous compounds like 1-(4-methoxyphenyl)-1H-imidazole, DFT calculations have been used to assign bands for the methoxy group (e.g., CH₃ stretching and rocking) and the C-N and C-O stretching vibrations, which are crucial for characterizing the link between the two aromatic moieties. researchgate.net

For example, in a computational study of 3-chloro-2-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyridine, C-H stretching vibrations for the pyridine and 4-methoxyphenyl rings were calculated in the range of 3026–3084 cm⁻¹. dergipark.org.tr The C-H in-plane bending vibrations were computed at various frequencies between 985 and 1251 cm⁻¹. dergipark.org.tr Torsion vibrations for the rings were also calculated and compared with experimental data. dergipark.org.tr

| Vibrational Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| C-H stretching (aromatic) | 3026–3084 | 3015, 3085 | 3010, 3063, 3083 |

| C-C stretching (ring) | 1596, 1349 | 1595, 1350 | 1596, 1349 |

| C-N stretching | 1449 | 1448 | 1449 |

| C-H in-plane bending | 1026, 1179, 1233 | 1026, 1179, 1233 | 1078, 1178, 1246 |

| C-H torsion | 761-814 | 756 | 771 |

Note: Data presented is representative for analogous compounds containing pyridine and 4-methoxyphenyl groups as reported in literature. elixirpublishers.comdergipark.org.tr The exact values are specific to the studied molecule, 3-chloro-2-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyridine.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H, ¹³C)

The prediction of ¹H and ¹³C NMR chemical shifts through computational methods is a valuable technique for structural elucidation. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, employed within a DFT framework, is one of the most common and reliable approaches for calculating nuclear magnetic shielding tensors. dergipark.org.trresearchgate.net Theoretical chemical shifts are typically calculated relative to a reference standard, such as Tetramethylsilane (TMS), by computing the isotropic shielding values for both the target molecule and the reference. dergipark.org.tr

These calculations are highly sensitive to the molecular geometry and the solvent environment. Therefore, accurate geometry optimization and the use of solvent models, like the Polarizable Continuum Model (PCM), are crucial for achieving good correlation with experimental data. liverpool.ac.uk

In studies of related compounds, theoretical and experimental NMR data have shown strong agreement. For 3-chloro-2-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyridine, the ¹H-NMR signals for the protons on the pyridine and 4-methoxyphenyl rings were observed experimentally between 6.76 and 8.24 ppm. dergipark.org.tr The ¹³C-NMR signals for the carbons in these rings were found in the range of 113.69–160.30 ppm. dergipark.org.tr The corresponding theoretical values calculated via the GIAO method were found to be in good agreement with these experimental findings. dergipark.org.tr Similarly, for 1-(4-methoxyphenyl)-1H-imidazole, ¹H and ¹³C NMR spectra were calculated and compared successfully with experimental results. researchgate.net

¹H NMR Chemical Shifts (ppm) for an Analogous System

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| H (Pyridine Ring) | 6.76 - 8.24 | 6.88 - 8.11 |

| H (Phenyl Ring) | 6.92 - 7.82 | 7.01 - 7.74 |

Note: Data is representative for the analogous compound 3-chloro-2-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyridine in Chloroform-d, as reported in the literature. dergipark.org.tr

¹³C NMR Chemical Shifts (ppm) for an Analogous System

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| C (Pyridine Ring) | 113.69 - 148.51 | 114.21 - 149.33 |

| C (Phenyl Ring) | 114.39 - 160.30 | 115.05 - 161.12 |

Note: Data is representative for the analogous compound 3-chloro-2-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyridine in Chloroform-d, as reported in the literature. dergipark.org.tr

Time-Dependent DFT (TD-DFT) for UV-Vis Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This approach calculates the energies of vertical electronic excitations from the ground state to various excited states. niscpr.res.in The results provide information on the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. niscpr.res.inbohrium.com

The choice of functional and basis set, along with the inclusion of solvent effects (often using models like IEFPCM), significantly influences the accuracy of the predictions. niscpr.res.in By analyzing the molecular orbitals involved in the main electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO), the nature of these transitions, such as π→π* or n→π*, can be identified. niscpr.res.in

For molecules containing extended π-systems, such as this compound, the electronic transitions are typically dominated by π→π* transitions. In a study on zwitterionic pyridinium derivatives, TD-DFT calculations showed that the main absorption band originated from an intramolecular charge transfer from a HOMO, localized on one part of the molecule, to a LUMO located on the pyridinium fragment. rsc.org For 1-(4-methoxyphenyl)-1H-imidazole, TD-DFT calculations predicted a strong absorption band around 254 nm in ethanol (B145695), which was attributed to a π→π* transition and showed good agreement with the experimental spectrum. researchgate.net Similarly, calculations on other related structures have successfully predicted electronic transitions, providing insight into their photophysical properties. dergipark.org.trresearchgate.net

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (MO Transition) | Transition Type |

| 330 | 0.215 | HOMO -> LUMO | π→π |

| 285 | 0.098 | HOMO-1 -> LUMO | π→π |

| 254 | 0.450 | HOMO -> LUMO+1 | π→π* |

Note: Data presented is a representative example based on TD-DFT calculations for analogous aromatic systems containing methoxyphenyl and nitrogen-heterocycle moieties as found in the literature. researchgate.netdergipark.org.trrsc.org

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 1-(4-Methoxyphenyl)pyridinium, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign the proton (¹H) and carbon (¹³C) signals and to establish connectivity within the molecule.

The ¹H NMR spectrum of pyridinium (B92312) salts typically shows characteristic downfield shifts for the pyridinium ring protons due to the deshielding effect of the positively charged nitrogen atom. For instance, in related N-substituted pyridinium compounds, these protons can appear in the δ 8.5–9.5 ppm range. The protons of the 4-methoxyphenyl (B3050149) group would appear in the aromatic region, with the methoxy (B1213986) protons presenting as a sharp singlet, typically around δ 3.8 ppm.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyridinium ring are also shifted downfield. In a related compound, 2-(4-methoxyphenyl)pyridine, the carbon signals for the pyridine (B92270) ring appear at δ 157.1, 149.5, 136.7, 121.4, and 119.8 ppm, while the carbons of the 4-methoxyphenyl ring are observed at δ 160.4, 131.9, 128.2, and 114.1 ppm, with the methoxy carbon at δ 55.3 ppm. rsc.org For this compound, similar chemical shifts are expected, with some variation due to the direct N-aryl linkage.

While specific 2D NMR data such as COSY, HSQC, and HMBC for this compound are not widely published, these techniques are crucial for definitive assignments.

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between adjacent protons, for instance, between the ortho, meta, and para protons of the pyridinium ring and within the 4-methoxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is essential for establishing the connectivity between the pyridinium and the 4-methoxyphenyl rings. For example, a correlation between the protons on the pyridinium ring and the ipso-carbon of the methoxyphenyl ring would confirm the N-C bond.

Table 1: Representative ¹H and ¹³C NMR Data for this compound and Related Compounds

| Compound | Nucleus | Chemical Shift (δ) ppm |

|---|---|---|

| 1-[(4-Methoxyphenyl)methyl]pyridin-1-ium chloride | ¹H | Pyridinium-H: 8.5–9.5, Methoxy-H: ~3.8 |

| 2-(4-Methoxyphenyl)pyridine rsc.org | ¹H | Pyridine-H: 8.65, 7.70, 7.17; Phenyl-H: 7.96, 7.00; Methoxy-H: 3.87 |

| 2-(4-Methoxyphenyl)pyridine rsc.org | ¹³C | Pyridine-C: 157.1, 149.5, 136.7, 121.4, 119.8; Phenyl-C: 160.4, 131.9, 128.2, 114.1; Methoxy-C: 55.3 |

Note: Data is compiled from related compounds and serves as a reference for the expected chemical shifts in this compound.

Advanced NMR techniques can also provide insights into the dynamic processes and conformational preferences of this compound in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the spatial proximity of protons. This would be particularly useful in establishing the preferred rotational conformation of the methoxyphenyl group relative to the pyridinium ring. Variable temperature NMR studies could also reveal information about the rotational energy barrier around the N-C aryl bond.

Vibrational Spectroscopy for Molecular Fingerprinting and Dynamics

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular fingerprint based on the characteristic vibrational modes of the functional groups within a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for both the pyridinium and the methoxyphenyl moieties. The vibrations of the pyridinium ring are well-documented. mdpi.commdpi.com Key expected vibrational modes include C-H stretching, ring stretching, and in-plane and out-of-plane bending vibrations. The presence of the 4-methoxyphenyl group will introduce additional bands, notably the C-O stretching of the ether linkage and the vibrations of the substituted benzene (B151609) ring. In a related complex containing a this compound ylide, FT-IR spectra were recorded to characterize the compound. srce.hr For a complex containing a 4-(4-methoxyphenyl) moiety, characteristic IR bands were observed for the C=N and C=C stretching vibrations. researchgate.net

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3100-3000 | Aromatic C-H stretching | researchgate.net |

| ~1630-1580 | Pyridinium ring C=N and C=C stretching | srce.hrresearchgate.net |

| ~1500-1400 | Aromatic C=C stretching | researchgate.net |

| ~1250 | Aryl-O-CH₃ asymmetric stretching | srce.hr |

| ~1030 | Aryl-O-CH₃ symmetric stretching | Current time information in Bangalore, IN. |

Note: These are expected ranges based on data from related compounds.

Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman scattering are different from those for IR absorption, often allowing for the observation of vibrations that are weak or absent in the IR spectrum. The symmetric vibrations of the aromatic rings, in particular, tend to give strong Raman signals. Studies on pyridine and its derivatives show characteristic ring breathing modes in the Raman spectra. mdpi.comchemscene.comcdnsciencepub.com For this compound, the Raman spectrum would be useful for confirming the vibrations of the pyridinium and phenyl rings and for studying the influence of the N-aryl substitution on these vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. N-aryl pyridinium salts typically exhibit strong absorption bands in the UV region. The spectrum of this compound is expected to show absorptions corresponding to π-π* transitions within the pyridinium and phenyl rings, as well as n-π* transitions. The conjugation between the two aromatic rings can lead to a red shift (shift to longer wavelengths) of the absorption maxima compared to the individual chromophores. In a study of pyridinium salts of a triazolyl purine (B94841) derivative containing a 4-methoxyphenyl group, absorption maxima were observed in the range of 359-363 nm. srce.hrmdpi.com Another related chalcone (B49325), 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, showed a maximum absorption at 342 nm, attributed to n-π* and π-π* transitions. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound and Related Compounds

| Compound | Solvent | λ_max (nm) | Reference |

|---|---|---|---|

| Pyridinium salt of a 4-methoxyphenyl-containing purine derivative | H₂O, DMSO, DCM | 359-362 | mdpi.com |

Note: The exact λ_max for this compound will depend on the solvent used due to solvatochromic effects.

Investigation of Chromophoric Properties and Solvent Effects

The chromophoric properties of this compound derivatives are a key area of investigation, with UV-Vis spectroscopy being the primary tool for analysis. The electronic absorption spectra of these compounds are influenced by the nature of the solvent, a phenomenon known as solvatochromism.

Studies on related pyridinium compounds reveal that the absorption bands observed in the UV-Visible region correspond to π-π* and n-π* transitions. scielo.org.za For instance, in a study of a complex pyridinium salt, experimental absorption peaks were observed at 348 nm and 406 nm. scielo.org.za The polarity of the solvent can influence the position of these absorption maxima. In derivatives of this compound, the presence of the methoxy group, a strong electron-donating group, can lead to intramolecular charge transfer (ICT) excitations, which are often sensitive to the solvent environment. scielo.org.za Research on analogous compounds has shown that changing the solvent can lead to shifts in the absorption wavelength, providing information about the nature of the electronic transitions and the charge distribution in the molecule. scielo.org.za

The table below presents UV-Vis absorption data for a related pyridinium compound, illustrating the influence of solvent and concentration.

| Solvent | Concentration | Absorption Maxima (λmax, nm) |

| Chloroform | 1x10⁻⁴ M | 272, 318, 381 |

| Chloroform | 2x10⁻⁴ M | 272, 318, 381 |

| Chloroform | 3x10⁻⁴ M | 273, 318, 381 |

| Ethanol (B145695) | 1x10⁻⁴ M | 271, 318, 380 |

| Ethanol | 2x10⁻⁴ M | 271, 318, 380 |

| Ethanol | 3x10⁻⁴ M | 271, 318, 380 |

Data adapted from a study on a similar hydrazone-containing pyridine derivative. dergipark.org.tr

Correlation of Experimental UV-Vis Data with Theoretical Predictions

To gain a deeper understanding of the electronic transitions observed in the experimental UV-Vis spectra, researchers often employ theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). scielo.org.zaresearchgate.net This computational approach allows for the prediction of vertical excitation energies, oscillator strengths, and the nature of the molecular orbitals involved in the electronic transitions.

The following table shows a comparison of experimental and theoretical UV-Vis data for a related compound.

| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Transition |

| 348 | 342.90 | 0.2430 | π-π |

| 406 | 405.85 | 0.3780 | n-π |

Data from a theoretical study on a related thiazolidin-4-one derivative. scielo.org.za

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of this compound and its analogs.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. rsc.orgwiley-vch.de This technique is crucial for confirming the identity of newly synthesized compounds. For derivatives of this compound, HRMS analysis, often using electrospray ionization (ESI), can confirm the mass of the molecular ion. mdpi.com For instance, in the characterization of related pyridinium salts, the calculated exact mass for the protonated molecule is compared with the experimentally observed mass, with very small differences (often in the parts-per-million range) confirming the proposed chemical formula. wiley-vch.de

The table below presents HRMS data for several compounds containing the methoxyphenyl and pyridinium moieties, demonstrating the accuracy of this technique.

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| 1-[(4-Methoxyphenyl)methyl]pyridin-1-ium chloride | C₁₃H₁₄ClNO | - | - | |

| 4-[4-(4-Methoxyphenyl)-1,3-butadienyl]-1-methylpyridinium 4-chlorobenzene sulphonate | C₂₃H₂₂ClNO₅S | - | - | rsc.org |

| 1,1′-(2-{6-[4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-2-[piperidin-1-yl]-9H-purin-9-yl}propane-1,3-diyl)bis(pyridin-1-ium) di-4-methylbenzenesulfonate | C₃₆H₃₉N₈O₇S₂⁺ | 759.2378 | 759.2349 | mdpi.com |

| 7-(4-methoxyphenyl)-5,8α-diphenyl-1,2,3,7,8, 8α-hexahyd-roimidazo[1,2-α]pyridine-6 | C₂₆H₂₇N₂O⁺ | 383.2118 | 383.2111 | scirp.org |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. shimadzu-webapp.euanalytik.news In an MS/MS experiment, a specific precursor ion is selected, fragmented (often through collision-induced dissociation, CID), and the resulting product ions are analyzed. shimadzu-webapp.euanalytik.news This provides valuable information about the structure of the precursor ion and helps to elucidate its fragmentation pathways. For complex molecules like derivatives of this compound, MS/MS can reveal characteristic fragmentation patterns. shimadzu-webapp.euanalytik.news For example, the fragmentation of pyridinium salts can lead to the formation of specific fragment ions that are indicative of the pyridinium ring and its substituents. shimadzu-webapp.euanalytik.news In studies of peptides derivatized with a 4-(4-methoxyphenyl)-2,6-diphenylpyridinium salt, MS/MS experiments have been used to generate series of b and y ions, providing sequence information. shimadzu-webapp.euanalytik.news The fragmentation can be influenced by the charge state of the precursor ion, with doubly charged ions sometimes providing more detailed structural information. shimadzu-webapp.eu

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction for Absolute Configuration

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules and for precisely defining the geometry of a compound. nih.goviucr.orgresearchgate.net For salts of this compound, this technique can reveal the planarity of the pyridinium and phenyl rings, the dihedral angle between them, and the nature of the intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking. nih.goviucr.org For example, in the crystal structure of 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide, the dihedral angle between the pyridinium and benzene rings was found to be 6.16 (8)°. nih.gov The crystal packing is often stabilized by interactions between the cation and the counter-anion, as well as by other non-covalent interactions. nih.goviucr.org

The following table summarizes crystallographic data for a related pyridinium compound.

| Parameter | Value |

| Compound Name | 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide |

| Molecular Formula | C₁₅H₁₆NO⁺·I⁻ |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 7.1760 (3) |

| b (Å) | 8.6895 (4) |

| c (Å) | 12.1555 (6) |

| α (°) | 92.645 (2) |

| β (°) | 92.115 (2) |

| γ (°) | 103.781 (2) |

| Volume (ų) | 734.47 (6) |

| Z | 2 |

Data from a single-crystal X-ray diffraction study. nih.gov

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to determine the crystalline phases of a solid material. It provides information on the crystal structure, phase purity, and crystallite size. In the context of the compound this compound, PXRD would be instrumental in characterizing its solid-state form.

Detailed research findings, including specific PXRD data such as 2θ diffraction angles, d-spacing, and relative intensities for the compound this compound, are not available in the public domain based on a comprehensive search of scientific literature. While studies on various complex derivatives of 1-arylpyridinium salts exist, and some include crystallographic analysis, the specific PXRD pattern for the parent compound this compound has not been reported in the reviewed sources.

For a crystalline sample of this compound, a typical PXRD analysis would involve irradiating a powdered sample with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline lattice. Analysis of this pattern would allow for:

Phase Identification: Comparison of the experimental diffraction pattern with databases (such as the Powder Diffraction File by the ICDD) could identify the specific crystalline phase of this compound.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a primary tool for identifying and differentiating between such polymorphs, which can have different physical properties.

Determination of Crystal System and Unit Cell Parameters: The positions of the diffraction peaks can be used to determine the crystal system (e.g., monoclinic, orthorhombic) and the dimensions of the unit cell.

Assessment of Sample Purity: The presence of sharp peaks corresponding to other crystalline species would indicate impurities in the sample.

Without experimental data, a representative data table for this compound cannot be constructed.

Mechanistic Investigations of Reactions Involving 1 4 Methoxyphenyl Pyridinium

Role as Electrophiles in Nucleophilic Addition/Substitution Reactions

The 1-(4-methoxyphenyl)pyridinium moiety is an effective electrophile due to the positive charge on the nitrogen atom, which polarizes the pyridine (B92270) ring and makes it susceptible to attack by nucleophiles. wikipedia.org This electrophilicity is central to its participation in both nucleophilic addition and substitution reactions.

In nucleophilic addition reactions, the pyridinium (B92312) ring can be attacked by a variety of nucleophiles. wikipedia.org The position of attack is influenced by the substituents on the ring. For instance, in the context of dearomatization reactions, Grignard reagents have been shown to add to N-alkylpyridinium salts in a highly regio- and enantioselective manner, favoring the 1,4-addition product. nih.gov This process yields chiral 1,4-dihydropyridines, which are valuable synthetic intermediates. nih.gov The reaction is often catalyzed by a chiral copper complex, and the choice of ligand and solvent can significantly impact the stereochemical outcome. nih.gov

Nucleophilic substitution reactions involving this compound salts typically occur when a suitable leaving group is present on the pyridine ring. For example, in the reaction of 2-chloro-3-(trifluoromethyl)pyridine (B31430) with benzylamine, a nucleophilic aromatic substitution takes place to yield the corresponding N-benzylpyridinium salt. acs.org The reactivity of the pyridinium salt in these reactions can be tuned by the electronic nature of the substituents. Electron-withdrawing groups on the pyridine ring generally enhance its electrophilicity and facilitate nucleophilic attack. nih.gov

The mechanism of these reactions can vary. In some cases, the reaction proceeds through a concerted mechanism, while in others, a stepwise pathway involving a pentacoordinate intermediate is favored. sapub.org The specific pathway is often dependent on the nature of the nucleophile and the reaction conditions. sapub.org For example, studies on the pyridinolysis of aryl bis(4-methoxyphenyl) phosphate (B84403) have shown a change from a concerted mechanism with weakly basic pyridines to a stepwise mechanism with more basic pyridines. sapub.org

Oxidation and Reduction Pathways of the Pyridinium Moiety

The pyridinium moiety of this compound can undergo both oxidation and reduction reactions, demonstrating its versatile redox chemistry.

Oxidation:

The oxidation of pyridinium derivatives, particularly 1,4-dihydropyridine (B1200194) analogs, is a well-studied process due to its relevance to the metabolic fate of dihydropyridine (B1217469) drugs. uchile.cl The oxidation of a 1,4-dihydropyridine ring to the corresponding pyridinium salt is a key transformation. uchile.clresearchgate.net Electrochemical studies have shown that the oxidation of Hantzsch 1,4-dihydropyridines proceeds via the removal of an electron to form a cation radical, which then undergoes deprotonation and further oxidation to the pyridinium cation. uchile.cl Anodic oxidation of 4'-methoxybenzanilide in the presence of pyridine can lead to the formation of 1-(2-benzamido-5-methoxyphenyl)pyridinium perchlorate. rsc.org

Reduction:

The reduction of pyridinium salts can lead to various products, including dihydropyridines and piperidines. The outcome of the reduction is highly dependent on the reducing agent and the reaction conditions. For example, the reduction of N-alkylpyridinium salts can be achieved using sodium borohydride (B1222165) or lithium aluminum hydride. The presence of a 4-methoxy substituent on the pyridine nucleus can enhance the stability of the intermediates formed during reduction. researchgate.net Electrochemical methods have been used to support a stepwise two-electron addition mechanism for the reduction of substituted pyridinium salts. researchgate.net In some cases, the reduction of the pyridinium ion can lead to the formation of pyridine derivatives.

The following table summarizes the reagents and major products for the oxidation and reduction of the pyridinium moiety.

| Reaction Type | Reagents | Major Products |

| Oxidation | Potassium permanganate, Chromium trioxide | Pyridine derivatives, N-benzoyl-p-benzoquinone imine |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Dihydropyridines, Piperidines, Pyridine derivatives |

Participation in Pericyclic and Cascade Reactions

This compound and its derivatives are known to participate in pericyclic and cascade reactions, leading to the formation of complex molecular architectures.

Pericyclic Reactions:

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. pitt.edu While direct examples of this compound in classic pericyclic reactions like the Diels-Alder or Cope rearrangement are not extensively documented in the provided context, pyridinium ylides, which can be generated from pyridinium salts, are known to undergo 1,3-dipolar cycloadditions with alkynes to form indolizine (B1195054) derivatives. nih.gov The efficiency of these cycloadditions is influenced by the electronic nature of the substituents on both the pyridinium ylide and the alkyne. nih.gov

Cascade Reactions:

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential transformations in a single synthetic operation without the isolation of intermediates. This compound derivatives can be involved in such sequences. For instance, the reaction of pyridinium ylides with o-quinone methides, generated in situ from phenolic Mannich bases, initiates a cascade involving a Michael-type addition followed by an intramolecular nucleophilic substitution to afford 1,2-dihydronaphtho[2,1-b]furans. acs.org Another example involves the reaction of 1,1-enediamines with 2-benzylidene-1H-indene-1,3(2H)-diones, which can selectively produce indenodihydropyridine or indenopyridine compounds through a cascade of Michael addition, tautomerization, and intramolecular cyclization. nih.gov The reaction outcome can often be controlled by the choice of solvent and temperature. nih.gov

Influence of Counterions and Solvent Effects on Reactivity

The reactivity of this compound is significantly influenced by the nature of its counterion and the solvent in which the reaction is performed.

Counterion Effects:

The counterion associated with the pyridinium cation can affect its solubility, stability, and reactivity. researchgate.net In some cases, the counterion can influence the stereochemical outcome of a reaction. For example, in the silver-catalyzed synthesis of 1-alkoxy-isochromenes, complexes with different counterions (triflate vs. triflimidate) exhibited varying catalytic activity and reaction yields. acs.org The size and charge delocalization of the counterion can play a role. acs.org In the context of ionic liquids, the choice of counterion (e.g., bromide, dodecylsulfate, or dioctyl sulfosuccinate) can impact the thermal properties and phase behavior of pyridinium salts. researchgate.net

Solvent Effects:

The solvent can have a profound effect on the rate, yield, and selectivity of reactions involving this compound. The solubility of the pyridinium salt is a key factor; for instance, in the synthesis of 1,2-dihydronaphtho[2,1-b]furans, solvents like ethanol (B145695) and DMF gave good results, while 1,4-dioxane (B91453) and dichloroethane were less effective due to the poor solubility of the pyridinium salt. acs.org In the cycloaddition of pyridinium ylides with alkynes, DMF was found to be a better solvent than methanol (B129727) for certain substrates, leading to higher yields in shorter reaction times. nih.gov Solvent polarity and its ability to stabilize charged intermediates are also crucial. In the synthesis of dihydropyridine derivatives, the choice of alcoholic solvent (methanol, ethanol, or isopropanol) had a noticeable impact on the product yield. ijpcbs.com

The following table provides examples of how different solvents and counterions can affect reaction outcomes.

| Reaction | Solvent/Counterion | Effect on Reactivity |

| Synthesis of 1,2-dihydronaphtho[2,1-b]furans | Ethanol, DMF | Good yields due to better solubility of the pyridinium salt. acs.org |

| Synthesis of 1,2-dihydronaphtho[2,1-b]furans | 1,4-Dioxane, Dichloroethane | Less satisfactory results due to poor solubility. acs.org |

| Cycloaddition of pyridinium ylides | DMF | Higher yields and shorter reaction times compared to methanol. nih.gov |

| Synthesis of 1-alkoxy-isochromenes | Silver(I) complexes with triflate or triflimidate counterions | Lower yields and longer reaction times compared to other counterions. acs.org |

| Synthesis of dihydropyridine derivatives | Ethanol | Maximum product yield compared to methanol and isopropanol. ijpcbs.com |

Catalytic and Reagent Applications of 1 4 Methoxyphenyl Pyridinium Derivatives

As Organocatalysts in Organic Transformations

Derivatives of 1-(4-methoxyphenyl)pyridinium have emerged as versatile organocatalysts, facilitating a variety of organic transformations. These compounds offer an alternative to traditional metal-based catalysts, often providing milder reaction conditions and unique selectivity.

Applications in C-C Bond Forming Reactions (e.g., Mannich, Knoevenagel)

The formation of carbon-carbon (C-C) bonds is a fundamental process in organic synthesis, and this compound derivatives have shown utility in this area. Organocatalysis has become an increasingly important method for C-C bond formation. researchgate.net

The Mannich reaction , a classic method for synthesizing β-amino carbonyl compounds, can be facilitated by organocatalysts. mdpi.com For instance, a three-component Mannich-type reaction has been used to synthesize 1-[(4-methoxyphenyl)(2-methylidenecyclohexyl)methyl]pyrrolidine. acs.org While direct catalysis by a simple this compound salt in a standard Mannich reaction is not extensively detailed in the provided results, the broader class of pyridinium (B92312) derivatives and related structures are active in similar transformations.

The Knoevenagel condensation , which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, is another key C-C bond-forming reaction. researchgate.net This reaction is often catalyzed by a weak base like pyridine (B92270). researchgate.net Organocatalysts are frequently employed to promote Knoevenagel condensations. researchgate.net For example, an indium(III)-catalyzed one-pot domino reaction for synthesizing highly functionalized 4H-pyrans utilizes an intercepted-Knoevenagel adduct, highlighting the importance of this condensation in complex heterocycle synthesis. nih.gov

Catalysis in Heterocycle Synthesis (e.g., Pyran Derivatives, Pyranopyrazoles)

This compound derivatives and related structures have demonstrated significant catalytic activity in the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry. nih.govsci-hub.se

Pyran Derivatives: Task-specific ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH), have been used to catalyze the synthesis of 4H-pyrans from aldehydes, malononitrile, and a β-dicarbonyl compound. tandfonline.com For example, the reaction of 4-methoxybenzaldehyde (B44291) with other components can yield 5-acetyl-2-amino-3-cyano-6-methyl-4-(4-methoxyphenyl)-4H-pyran. tandfonline.com Another approach involves an indium trichloride-catalyzed domino reaction to produce fused-tricyclic 4H-pyrans, such as 9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-1H-furo[3,4-b]chromene-1,8(3H)-dione. nih.gov

Pyranopyrazoles: These fused heterocyclic systems are of significant interest due to their biological activities. sci-hub.se The synthesis of pyranopyrazoles often involves multicomponent reactions. For instance, 1-(carboxymethyl)pyridinium iodide has been used as a reusable catalyst for the green synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. tandfonline.comchemmethod.com Similarly, disulfonic acid imidazolium (B1220033) chloroaluminate has been employed as a catalyst for the same transformation. acs.org The synthesis can be achieved through a four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine (B178648) hydrate, or a three-component reaction using a pre-formed pyrazolone. tandfonline.com

Table 1: Examples of Catalyzed Heterocycle Synthesis

| Product | Catalyst | Reaction Type | Starting Materials (Example) |

|---|---|---|---|

| 5-Acetyl-2-amino-3-cyano-6-methyl-4-(4-methoxyphenyl)-4H-pyran | [bmim]OH | Multicomponent | 4-Methoxybenzaldehyde, malononitrile, acetylacetone |

| 9-(4-Methoxyphenyl)-5,6,7,9-tetrahydro-1H-furo[3,4-b]chromene-1,8(3H)-dione | Indium Trichloride | Domino | p-Methoxybenzaldehyde, other reagents |

| 6-Amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole | 1-(Carboxymethyl)pyridinium iodide | Four-component | 4-Methoxybenzaldehyde, malononitrile, ethyl acetoacetate, phenylhydrazine |

Development of Recyclable Catalytic Systems

A significant advantage of using pyridinium-based catalysts, particularly ionic liquids, is their potential for recyclability, which aligns with the principles of green chemistry. tandfonline.comnih.gov

For example, 1-(carboxymethyl)pyridinium iodide, used in the synthesis of pyranopyrazoles, has been shown to be reusable for up to eight runs without a significant loss of activity. tandfonline.com Chitosan and its derivatives are also being explored as recyclable and environmentally friendly catalyst supports. nih.gov Porous carbon derived from peanut shells, combined with magnetic iron oxide, has been used to create a recoverable heterogeneous catalyst for pyranopyrazole synthesis. chemmethod.com The development of such systems is crucial for creating more sustainable and cost-effective chemical processes. rsc.org

As Promoters and Activators in Chemical Reactions

Beyond direct catalysis, pyridinium salts can function as promoters or activators in various chemical reactions. They can enhance the reactivity of other species in the reaction mixture.

In oligonucleotide synthesis, pyridinium salts like pyridinium trifluoroacetate (B77799) are used as activators for phosphoramidite (B1245037) reagents. google.com The addition of the pyridinium salt promotes the phosphitylation reaction, which is a key step in building the oligonucleotide chain. google.com The use of pyridinium salts in this context can lead to higher purity of the final product compared to other activators due to the less acidic reaction medium. google.com

Furthermore, p-methoxyphenyl (PMP) glycosides can act as glycosyl donors in a novel oxidative glycosylation system. researchgate.net This reaction is mediated by an oxidant (K2S2O8) and a Lewis acid catalyst (Hf(OTf)4), which work together to activate the PMP group, turning it into an effective leaving group and facilitating the formation of glycosidic bonds. researchgate.net

As Derivatization Reagents in Advanced Analytical Chemistry

Derivatization is a technique used in analytical chemistry to modify an analyte to make it more suitable for analysis by a particular method, such as mass spectrometry. Pyridinium-based reagents have proven valuable in this regard.

Enhancement of Ionization Efficiency in Mass Spectrometry

One of the major challenges in mass spectrometry, particularly with electrospray ionization (ESI-MS), is the varying ionization efficiency among different analytes. plos.orggriffith.edu.au Compounds that ionize poorly can be difficult to detect at low concentrations. nih.gov Derivatization with a permanently charged group, such as a pyridinium salt, can significantly enhance the ionization efficiency of an analyte. shimadzu-webapp.eu